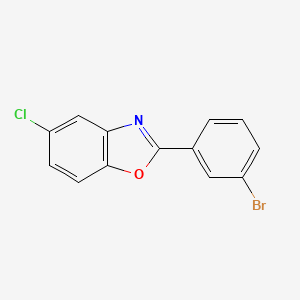

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole

Descripción general

Descripción

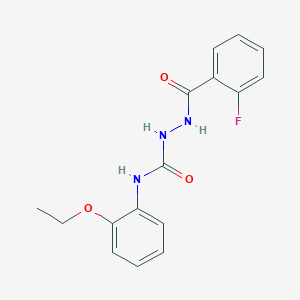

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPO and is a heterocyclic aromatic organic compound that contains both nitrogen and oxygen atoms in its structure.

Mecanismo De Acción

The mechanism of action of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to bind to the benzodiazepine receptor, which is a type of receptor involved in the regulation of anxiety and sleep.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. It has also been shown to have analgesic and anxiolytic effects. In material science, it has been used as a building block for the synthesis of materials with unique optical, electrical, and magnetic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole in lab experiments is its versatility. This compound can be easily synthesized and modified to suit specific applications. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and appropriate precautions should be taken when handling it.

Direcciones Futuras

There are several future directions for the research on 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole. One of the most promising areas is the development of new drugs based on this compound. It has shown potential in the treatment of various diseases, and further research is needed to optimize its pharmacological properties. Another area of research is the synthesis of new materials based on this compound. It has unique structural and electronic properties that make it a promising building block for the development of novel materials with unique properties. Finally, further research is needed to understand the mechanism of action of this compound fully. This will help to optimize its use in various applications and develop new applications based on its properties.

Conclusion:

In conclusion, 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole is a versatile compound with significant potential applications in various fields. Its synthesis method is well established, and it has been extensively studied for its scientific research applications. Although its mechanism of action is not fully understood, it has shown promising results in the treatment of various diseases and the synthesis of novel materials. However, appropriate precautions should be taken when handling this compound due to its toxicity. Further research is needed to optimize its properties and develop new applications based on its unique properties.

Métodos De Síntesis

The synthesis of 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole can be achieved through a variety of methods. One of the most commonly used methods is the condensation reaction between 3-bromobenzoic acid and 2-amino-5-chlorobenzoxazole. This reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified through various techniques such as recrystallization, chromatography, or distillation.

Aplicaciones Científicas De Investigación

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, it has been used as a standard reference material for the calibration of analytical instruments.

Propiedades

IUPAC Name |

2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBRHORTGXLAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359644 | |

| Record name | 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-5-chloro-1,3-benzoxazole | |

CAS RN |

61712-41-2 | |

| Record name | 2-(3-bromophenyl)-5-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)

![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)

![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)

![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)

![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)

![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)

![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)

![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)